N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide is a synthetic organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a cinnamamide moiety
Mechanism of Action
Target of Action
The compound contains a 1,2,3-thiadiazole ring, which is a heterocyclic compound. Compounds containing this ring have been found to exhibit a wide range of biological activities, including antimicrobial and antitumor activities . The specific targets of this compound would depend on its exact structure and any functional groups present.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, if the compound acts as an antimicrobial, it might inhibit a specific enzyme or disrupt a critical process in the microbial cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For example, compounds containing a 1,2,3-thiadiazole ring might be well absorbed in the gastrointestinal tract if administered orally .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazonoyl halides with methyl hydrazinecarbodithioate or hydrazinecarbothioamide.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a piperidine derivative under basic conditions.
Formation of the Cinnamamide Moiety: The final step involves the coupling of the piperidine-thiadiazole intermediate with cinnamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds share the thiadiazole ring and have shown similar antimicrobial activity.
Piperidine derivatives: Compounds with piperidine rings are widely studied for their pharmacological properties, including analgesic and anti-inflammatory effects.
Cinnamamide derivatives: These compounds are known for their potential anticancer and anti-inflammatory activities.
Uniqueness
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide is unique due to the combination of its structural features, which may result in synergistic effects and enhanced biological activity compared to its individual components .
Properties
IUPAC Name |
(E)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-18(26-22-21-14)19(25)23-11-9-16(10-12-23)13-20-17(24)8-7-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3,(H,20,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAMEAZLEDFPMU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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